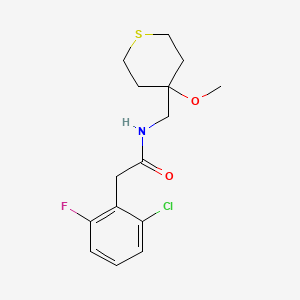

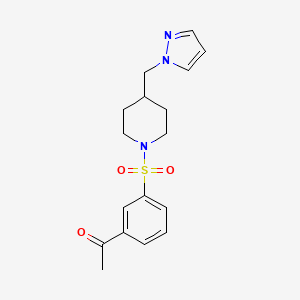

![molecular formula C23H29N5O3 B2943131 6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878422-67-4](/img/structure/B2943131.png)

6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.

BenchChem offers high-quality 6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. A critical presentation of tests used to determine antioxidant activity highlights the importance of detecting mechanism, applicability, and the pros and cons of these methods. These assays, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state through characteristic colors or discoloration, monitored by specific wavelength adsorption. The use of chemical methods alongside electrochemical methods can clarify the operating mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).

Imiquimod: A Novel Immune Response Modifier

Imiquimod and its analogues, a class of non-nucleoside imidazoquinolinamines, activate the immune system through localized induction of cytokines. Although its exact mechanism of action remains unexplored, its ability to stimulate onsite cytokine secretion suggests its utility in treating various cutaneous diseases. This highlights the potential of using structurally similar compounds in developing topical agents for skin disorders (Syed, 2001).

Schiff Base, Hydrazone, and Oxime Derivatives of Curcumin

Curcumin's derivatives, including Schiff base, hydrazone, and oxime, have been synthesized to improve its medicinal and biological properties. These compounds, and their metal complexes, show enhanced potency in biological activities, indicating the significance of chemical modifications in deriving compounds with better therapeutic profiles (Omidi & Kakanejadifard, 2020).

Parabens in Aquatic Environments

The study of parabens, used as preservatives in various products, and their fate in aquatic environments provides insight into their biodegradability and ubiquity in surface water and sediments. This research underscores the importance of understanding the environmental impact and persistence of chemical compounds introduced into ecosystems (Haman et al., 2015).

Hydantoin Derivatives: Novel Research Strategies

Hydantoin and its derivatives represent a significant group of heterocycles due to their varied biological and pharmacological activity. They are crucial in the chemical or enzymatic synthesis of non-natural amino acids with potential medical applications, highlighting the importance of exploring new chemical structures for therapeutic uses (Shaikh et al., 2023).

properties

IUPAC Name |

6-(3-ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O3/c1-6-31-12-8-11-26-16(3)17(4)28-19-20(24-22(26)28)25(5)23(30)27(21(19)29)14-18-10-7-9-15(2)13-18/h7,9-10,13H,6,8,11-12,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFLSNFMGAMBII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-ethoxypropyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943048.png)

![2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2943051.png)

![[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2943053.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2943054.png)

![4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2943059.png)

![6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one](/img/structure/B2943062.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2943066.png)

![1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B2943067.png)